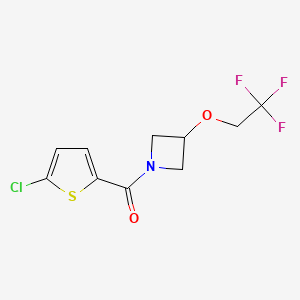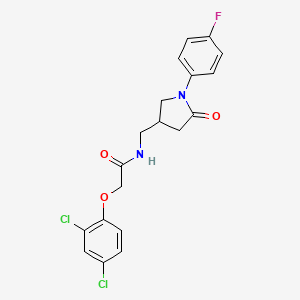![molecular formula C10H10Cl2F3NO B2892083 3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol CAS No. 478081-29-7](/img/structure/B2892083.png)
3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol” is a chemical compound . It’s structurally similar to 2-((3,4-Dichlorobenzyl)amino)ethanol , which is used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds involves the ammoxidation of dichlorobenzyl chloride . This process yields a higher yield at a much lower reaction temperature compared to the ammoxidation of dichlorotoluene .Molecular Structure Analysis
The molecular formula of “this compound” is C10H10Cl2F3NO . It’s structurally similar to 2-((3,4-Dichlorobenzyl)amino)ethanol, which has a molecular formula of C9H11Cl2NO .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds like tryptophan undergo chemical modifications in proteins .Applications De Recherche Scientifique
Hydrogen Bonding and Polymorphism
A study conducted by Podjed and Modec (2022) examined the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, focusing on amino alcohols like 3-amino-1-propanol. This research highlighted the significance of NH3+ and carboxylate moieties in forming distinct connectivity motifs through hydrogen bonding and π∙∙∙π stacking interactions, crucial for understanding the structural properties of similar compounds (Podjed & Modec, 2022).
Optical and Dielectric Properties in Polymer Films
Jang et al. (2007) explored the effects of trifluoromethyl groups on the optical and dielectric properties of polyimide thin films. This research is essential for understanding how modifications like those in 3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol can influence the optical properties and thermal stability of polymer materials (Jang et al., 2007).
Polymorphism in Pharmaceutical Compounds
The study by Vogt et al. (2013) on polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound, provides insights into the challenges of characterizing compounds with similar structural properties as this compound (Vogt et al., 2013).
Synthesis of Amides from Carboxylic Acids and Amines
The research by Lanigan et al. (2013) on the synthesis of amides using B(OCH2CF3)3 from carboxylic acids and amines provides valuable insights into the chemical processes and reactivity that could be relevant to compounds like this compound (Lanigan et al., 2013).
Fluorine-Substituted Alcohols' Effects on Proteins and Peptides
Hong et al. (1999) investigated the effects of fluorine-substituted alcohols like 2,2,2-trifluoroethanol on the formation of α-helical structures in peptides and protein denaturation. This study is pertinent for understanding the biochemical interactions and impacts of similar fluorine-substituted compounds (Hong et al., 1999).
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2F3NO/c11-7-2-1-6(8(12)3-7)4-16-5-9(17)10(13,14)15/h1-3,9,16-17H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEADNLRSYFUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-bromobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892000.png)


![N''-(4-chlorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2892003.png)

![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2892006.png)

![8-[[Benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2892011.png)

![N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2892013.png)

![(E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892018.png)


